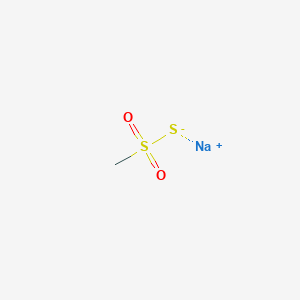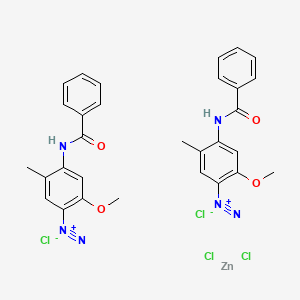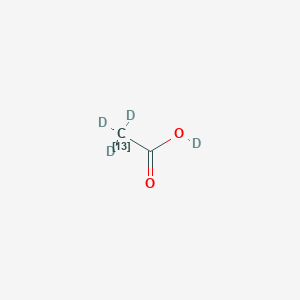
sodium;sulfidosulfonylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium sulfidosulfonylmethane is an organosulfur compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both sulfonyl and sulfido functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium sulfidosulfonylmethane can be synthesized through several methods. One common approach involves the reaction of sodium sulfinate with a sulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
R-SO2Na+R’-SO2Cl→R-SO2S-R’+NaCl
Another method involves the use of sodium sulfide and a sulfonyl halide in a similar reaction setup. The reaction conditions often require a solvent such as dimethylformamide or acetonitrile and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of sodium sulfidosulfonylmethane typically involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium sulfidosulfonylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfido group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
Sodium sulfidosulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and surfactants.
Wirkmechanismus
The mechanism of action of sodium sulfidosulfonylmethane involves its ability to undergo various chemical transformations. The sulfonyl and sulfido groups can participate in redox reactions, nucleophilic substitutions, and other chemical processes. These reactions often involve the formation and breaking of sulfur-sulfur and sulfur-carbon bonds, which are crucial for the compound’s reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium sulfinate: A precursor in the synthesis of sodium sulfidosulfonylmethane.
Sulfonyl chlorides: Used in the preparation of various sulfonyl compounds.
Sodium sulfide: Another sulfur-containing compound with different reactivity.
Uniqueness
Sodium sulfidosulfonylmethane is unique due to the presence of both sulfonyl and sulfido groups, which provide a combination of reactivity and stability not commonly found in other organosulfur compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Eigenschaften
Molekularformel |
CH3NaO2S2 |
|---|---|
Molekulargewicht |
134.16 g/mol |
IUPAC-Name |
sodium;sulfidosulfonylmethane |
InChI |
InChI=1S/CH4O2S2.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 |
InChI-Schlüssel |
JFTZUZWJGUCSTE-UHFFFAOYSA-M |
Kanonische SMILES |
CS(=O)(=O)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)
![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)


![Benzobicyclon [ISO]](/img/structure/B12058859.png)

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)

